molecular formula C16H22S2 B1425329 5-n-Octyl-2,2'-bithiophene CAS No. 93164-73-9

5-n-Octyl-2,2'-bithiophene

Cat. No.: B1425329
CAS No.: 93164-73-9
M. Wt: 278.5 g/mol
InChI Key: ZYEIXHZLTHTEOI-UHFFFAOYSA-N
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Description

5-n-Octyl-2,2’-bithiophene is an organic compound with the molecular formula C16H22S2. It is a derivative of bithiophene, where an octyl group is attached to the 5-position of the bithiophene ring. This compound is known for its applications in the field of organic electronics, particularly in the development of conducting polymers and organic semiconductors .

Scientific Research Applications

5-n-Octyl-2,2’-bithiophene has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 5-n-Octyl-2,2’-bithiophene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Octyl-2,2’-bithiophene typically involves the coupling of 5-bromo-2,2’-bithiophene with 1-bromooctane in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of 5-n-Octyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure efficient coupling and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

5-n-Octyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-n-Octyl-2,2’-bithiophene in electronic applications involves its ability to conduct electricity through the delocalization of π-electrons along the bithiophene backbone. The octyl group enhances the solubility and processability of the compound, making it suitable for use in various electronic devices. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of charge carriers (electrons and holes) that facilitate electrical conductivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-n-Octyl-2,2’-bithiophene is unique due to its enhanced solubility and processability compared to its unsubstituted counterpart, 2,2’-bithiophene. The presence of the octyl group also influences the electronic properties of the compound, making it more suitable for specific applications in organic electronics .

Properties

IUPAC Name

2-octyl-5-thiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEIXHZLTHTEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719959
Record name 5-Octyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93164-73-9
Record name 5-Octyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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